molecular formula C24H22B3N7O13 B1386721 N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) CAS No. 957034-47-8

N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate)

Cat. No.: B1386721
CAS No.: 957034-47-8
M. Wt: 648.9 g/mol
InChI Key: XCIUDARACIUFPR-UHFFFAOYSA-N
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Description

N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate): . This compound is known for its unique chemical structure, which includes three cyano and nitro groups attached to a boronate moiety, making it a versatile reagent in organic synthesis and catalysis.

Preparation Methods

The synthesis of N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) typically involves the reaction of boronic acid derivatives with N,N-Dimethylformamide under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound .

Chemical Reactions Analysis

N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The cyano and nitro groups can participate in substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound’s unique structure makes it useful in the development of fluorescent sensors and probes for biological imaging.

    Industry: The compound is used in the production of advanced materials and polymers, as well as in environmental research for the detection and removal of pollutants

Mechanism of Action

The mechanism by which N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) exerts its effects involves its interaction with specific molecular targets and pathways. The boronate moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in chemical biology and medicinal chemistry. The cyano and nitro groups also contribute to the compound’s reactivity and specificity in various chemical reactions .

Comparison with Similar Compounds

N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) can be compared with other boronic acid derivatives, such as:

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid

What sets N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) apart is its unique combination of cyano and nitro groups, which enhance its reactivity and versatility in various applications. These structural features make it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

(3-cyano-5-nitrophenyl)boronic acid;N,N-dimethylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H5BN2O4.C3H7NO/c3*9-4-5-1-6(8(11)12)3-7(2-5)10(13)14;1-4(2)3-5/h3*1-3,11-12H;3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIUDARACIUFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C#N)(O)O.B(C1=CC(=CC(=C1)[N+](=O)[O-])C#N)(O)O.B(C1=CC(=CC(=C1)[N+](=O)[O-])C#N)(O)O.CN(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22B3N7O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657398
Record name (3-Cyano-5-nitrophenyl)boronic acid--N,N-dimethylformamide (3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957034-47-8
Record name (3-Cyano-5-nitrophenyl)boronic acid--N,N-dimethylformamide (3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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